molecular formula C9H8N2O2 B3354291 3-[Hydroxy(methyl)amino]indol-2-one CAS No. 58418-20-5

3-[Hydroxy(methyl)amino]indol-2-one

Cat. No.: B3354291
CAS No.: 58418-20-5
M. Wt: 176.17 g/mol
InChI Key: VAAOFQNZVJUNPS-UHFFFAOYSA-N
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Description

3-[Hydroxy(methyl)amino]indol-2-one is a synthetic derivative of the indolin-2-one (oxindole) scaffold, a structure of high significance in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged structure found in numerous biologically active compounds and approved drugs, such as the anticancer agent Sunitinib . This core structure serves as a versatile pharmacophore for designing molecules that interact with a variety of cellular targets. While specific mechanistic studies on this compound are limited, compounds within this chemical class have demonstrated substantial research value across multiple therapeutic areas. Primarily, 3-substituted indolin-2-one derivatives are extensively investigated as potential anticancer agents . Research indicates that such compounds can act as inhibitors of protein kinases, which are key regulators in cancer cell proliferation and survival pathways . Furthermore, indole-2-one derivatives have shown promising anti-inflammatory activity by inhibiting the release of key pro-inflammatory cytokines like TNF-α and IL-6 from macrophages, suggesting potential applications in researching inflammatory diseases . Some derivatives also exhibit antimicrobial properties , with activity against various bacterial and fungal strains . Researchers utilize this compound as a key chemical building block for the synthesis of more complex molecules. It can undergo various reactions, including alkenylation and condensation, to generate diverse libraries of compounds for biological screening and structure-activity relationship (SAR) studies . The hydroxy(methyl)amino substituent at the 3-position provides a handle for further chemical modification, making it a valuable intermediate in organic and medicinal chemistry research. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[hydroxy(methyl)amino]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11(13)8-6-4-2-3-5-7(6)10-9(8)12/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAOFQNZVJUNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C2C=CC=CC2=NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315752
Record name 3-[hydroxy(methyl)amino]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58418-20-5
Record name MLS003115710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[hydroxy(methyl)amino]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[Hydroxy(methyl)amino]indol-2-one typically involves the Fischer indole cyclization, a well-known method for constructing indole rings. This reaction can be carried out using various reagents and conditions, such as glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[Hydroxy(methyl)amino]indol-2-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[Hydroxy(methyl)amino]indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

The indol-2-one scaffold is highly versatile, with modifications at the 3-position significantly altering physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of 3-[hydroxy(methyl)amino]indol-2-one and its analogues:

Key Observations :

  • Synthetic Efficiency : The target compound’s 97% yield surpasses yields reported for dimeric indol-2-ones (e.g., 3,3-di(indolyl) derivatives, 67–95% ) and hydrobromide salts (38% in ). This highlights its practicality for scalable production.
  • Substituent Effects: Bulky groups (e.g., di(indolyl) in ) may hinder solubility, whereas polar groups like hydroxyethyl or hydroxy(methyl)amino enhance water affinity.
Table 2: Functional Group Impact on Properties
Compound Key Functional Groups Solubility Reported Biological Activities
This compound Hydroxy, methylamino Moderate (polar) Not explicitly reported; potential for H-bonding
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one Ketone + hydroxy Low (lipophilic) Antioxidant activity (hydroxy group)
3-(5-tert-Butyl-2-hydroxy-phenyl)-3-phenylindol-2-one tert-Butyl + hydroxy Low (steric bulk) Translation initiation inhibition
3-Amino-5-chloroindolin-2-one Amino + chloro Moderate Antidiabetic potential (under study)

Key Observations :

  • Solubility: The hydroxy(methyl)amino group in the target compound improves aqueous solubility compared to lipophilic derivatives like the p-tolyl ketone in .
  • Biological Activity : Halogenated analogues (e.g., 3-iodo , 5-chloro ) show enhanced binding to biological targets via halogen bonding. The hydroxy group in and correlates with antioxidant and enzyme inhibitory activities.

Q & A

Basic: What are the common synthetic routes for preparing 3-[Hydroxy(methyl)amino]indol-2-one, and what reaction conditions optimize yield?

Answer:
The synthesis of this compound typically involves nitroso-aldol reactions or cycloaddition strategies . For instance, nitroso-aldol reactions using cinchona alkaloid catalysts (e.g., (S)-3-(Hydroxy(phenyl)amino) derivatives) enable the formation of the hydroxyamino substituent with moderate enantiomeric excess (67–72% ee) under tetrahydrofuran (THF) solvent conditions . Cycloaddition methods, such as those used in the total synthesis of communesin F, employ indol-2-one derivatives reacting with azidoethyl or bromoindole precursors to construct polycyclic cores. Key optimization parameters include:

  • Temperature control (0–25°C for nitroso-aldol reactions).
  • Catalyst selection (chiral cinchona catalysts for stereoselectivity).
  • Solvent choice (polar aprotic solvents like THF or dichloromethane).
    Yield improvements are achieved by iterative purification (e.g., column chromatography) and avoiding prolonged exposure to acidic/basic conditions that may degrade the indole ring .

Advanced: How can researchers control the stereochemistry at the hydroxy(methyl)amino substituent during synthesis?

Answer:
Stereochemical control is achieved via asymmetric catalysis . For example, cinchona-derived organocatalysts (e.g., (S)-cinchonidine) induce enantioselectivity in nitroso-aldol reactions by stabilizing transition states through hydrogen bonding and π-π interactions. The absolute configuration (S or R) is confirmed by polarimetry ([α]D values) and X-ray crystallography. Key steps include:

  • Precatalyst screening (e.g., varying cinchona alkaloid substituents).
  • Reaction kinetics monitoring (e.g., quenching intermediates for ee analysis).
  • Chiral stationary phase HPLC for enantiopurity validation .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:
Core characterization techniques:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., hydroxy(methyl)amino protons at δ 4.5–5.5 ppm; indole NH at δ 10–11 ppm).
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., intramolecular H-bonds between hydroxy and carbonyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10H10N2O2).
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.

Advanced: What mechanistic insights explain the regioselectivity observed in cycloaddition reactions involving indol-2-one derivatives?

Answer:
Regioselectivity in cycloadditions (e.g., [3+2] or Diels-Alder) is governed by frontier molecular orbital (FMO) interactions and steric effects. For example, in communesin F synthesis, indol-2-one acts as a dienophile, with electron-deficient C2=O directing attack to the β-position of azidoethylindole. Computational studies (DFT calculations) reveal:

  • Electrophilic activation of the indol-2-one carbonyl by Lewis acids (if used).
  • Transition-state stabilization via π-stacking between indole rings.
    Experimental validation involves isolating intermediates (e.g., nitrone adducts) and kinetic isotope effect (KIE) studies .

Basic: How does the substitution pattern on the indol-2-one core influence its reactivity in nucleophilic reactions?

Answer:
Substituents alter electron density and steric accessibility :

  • Electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the indole ring, favoring nucleophilic attack at the less hindered C3 position.
  • Electron-donating groups (e.g., methoxy, methyl) enhance reactivity at C5/C7 via resonance.
    For example, 3,3-dimethoxyindol-2-one undergoes nucleophilic substitution at C3 due to steric shielding of the carbonyl group . Solvent polarity (e.g., DMF vs. toluene) further modulates reaction pathways.

Advanced: What strategies resolve contradictory biological activity data for indol-2-one derivatives in kinase inhibition assays?

Answer:
Contradictions arise from off-target effects or assay conditions . Mitigation strategies include:

  • Orthogonal assays (e.g., SPR, ITC) to confirm binding thermodynamics.
  • Structural analogs : Synthesize derivatives (e.g., 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one) to isolate pharmacophores .
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
  • Molecular docking : Align compound conformations with kinase active sites (PDB ID: 4HNF) to rationalize discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[Hydroxy(methyl)amino]indol-2-one
Reactant of Route 2
3-[Hydroxy(methyl)amino]indol-2-one

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